
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine is a fluorinated organic compound that has garnered attention in various fields of scientific research due to its unique chemical properties. The presence of the trifluoroethyl group in its structure imparts significant electronic and steric effects, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine typically involves the introduction of the trifluoroethyl group to an indazole core. One common method is the direct trifluoroethylation of indoles via C–H functionalization. This process can be achieved using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent under mild conditions with high functional group tolerance .
Industrial Production Methods
The use of solid composite catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride reduction methods.
Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine solutions, reducing agents like hydrogen, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include trifluoroacetaldehyde, trifluoroacetic acid, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate due to its unique electronic properties and metabolic stability.
Industry: Utilized in the development of specialized materials and as a solvent for dispersing fluorinated materials
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to altered biological activity. For example, it may act as an agonist or inhibitor of specific receptors, modulating their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and in various chemical reactions.
Trifluoromethylated Indoles: Compounds with similar fluorinated groups, used in medicinal chemistry for their enhanced biological activity.
Uniqueness
1-(2,2,2-Trifluoroethyl)-1h-indazol-6-amine stands out due to its specific indazole core structure combined with the trifluoroethyl group, which imparts unique electronic and steric properties. This combination makes it a valuable compound for developing new drugs and materials with improved performance and stability.
Properties
Molecular Formula |
C9H8F3N3 |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8-3-7(13)2-1-6(8)4-14-15/h1-4H,5,13H2 |
InChI Key |
CTZIQNAMCYZICY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


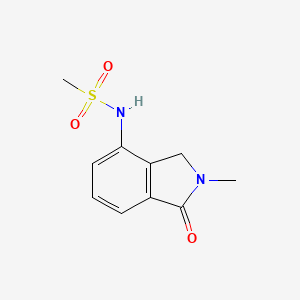
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)


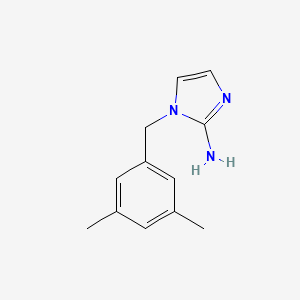
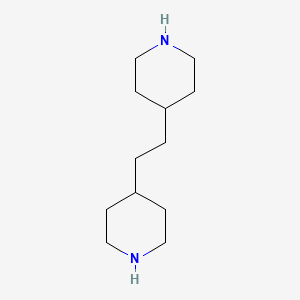
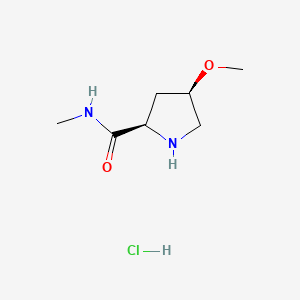


![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
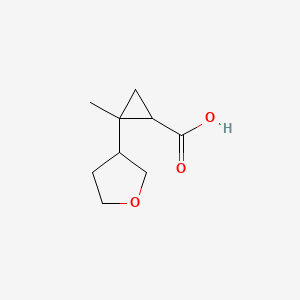
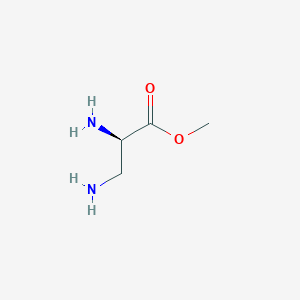
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
